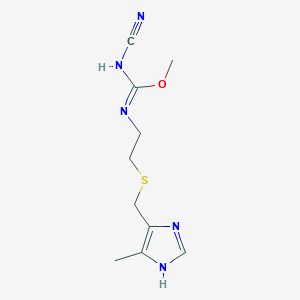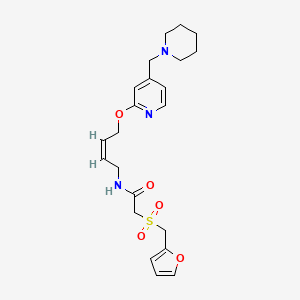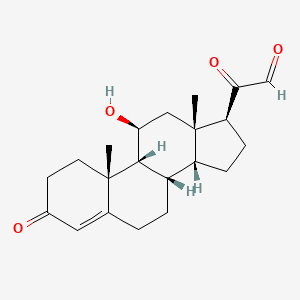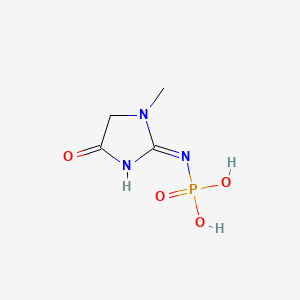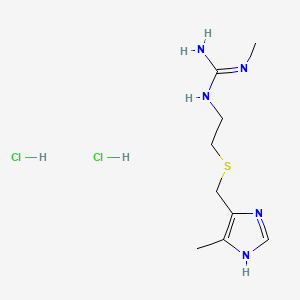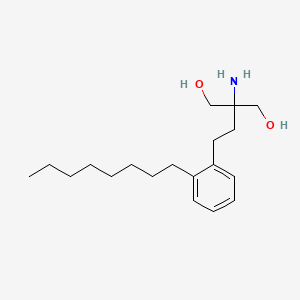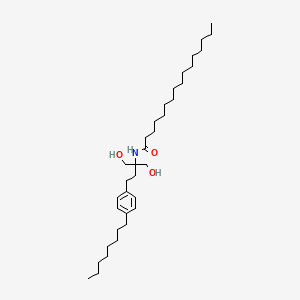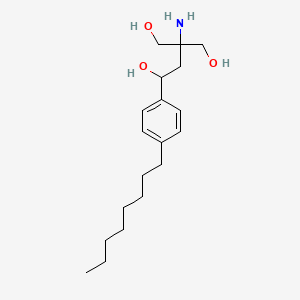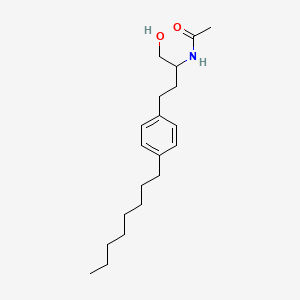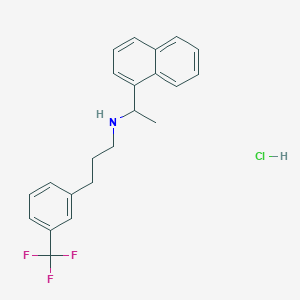
rac Cinacalcet HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of this compound, also known as rac Cinacalcet HCl, is the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
this compound acts as a calcimimetic, meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of parathyroid hormone (PTH) secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of calcium and phosphate levels in the body. By inhibiting PTH secretion, it indirectly stimulates osteoclasts to release calcium from bones, stimulates reabsorption of calcium in the renal tubules, and stimulates renal hydroxylation of inactive 25-hydroxyvitamin D to the active form calcitriol, which in turn enhances intestinal absorption of calcium .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by genetic factors. For instance, subjects carrying T alleles of the CYP3A4 rs4646437 appeared to metabolize this compound poorly . The bioavailability of this compound is also influenced by dietary factors. The maximum concentration (Cmax) and area under the curve (AUC) of subjects in the non-fasting group were significantly higher than those in the fasting group .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in serum calcium levels and a reduction in PTH levels . This can help to prevent progressive bone disease and adverse events associated with mineral metabolism disorders .
Action Environment
Environmental factors, such as dietary intake, can influence the action, efficacy, and stability of this compound. For instance, the drug’s bioavailability increases if taken with food . Genetic factors, such as polymorphisms in the CYP3A4 gene, can also influence the drug’s metabolism and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:
Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
rac Cinacalcet HCl has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.
N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.
Uniqueness:
- The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

